molecular formula C19H24N2O5S B2526660 ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate CAS No. 898419-80-2

ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate

Cat. No.: B2526660
CAS No.: 898419-80-2
M. Wt: 392.47
InChI Key: AWUJEVYJMPLXTK-UHFFFAOYSA-N
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Description

Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate is a complex organic compound. This molecule exhibits intriguing properties due to the diverse functional groups it contains, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate can be achieved through multi-step organic synthesis. Typically, the starting materials include 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline, piperidine-3-carboxylate, and sulfonylating agents. The reaction conditions often involve solvent systems like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the sulfonylation step.

Industrial Production Methods

Industrially, the production may involve optimized reaction conditions to improve yield and efficiency. Methods such as continuous flow chemistry could be employed to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the sulfonyl group.

  • Reduction: Selective reduction may target the ketone or sulfone functionalities.

  • Substitution: Nucleophilic substitution can occur at the piperidine moiety.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles like alkoxides or amines.

Major Products Formed

The products depend on the type of reaction. Oxidation typically leads to sulfoxide or sulfone derivatives. Reduction can yield alcohols or amines, while substitution may produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate serves as a valuable intermediate in organic synthesis, aiding in the development of more complex molecular architectures.

Biology

In biological studies, this compound may be used as a probe or inhibitor due to its ability to interact with specific proteins or enzymes.

Medicine

Industry

Industrially, it can be utilized in the synthesis of specialty chemicals or advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The presence of functional groups like sulfonyl and piperidine allows it to form strong binding interactions, modulating biological pathways and influencing physiological responses.

Comparison with Similar Compounds

Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate stands out due to its unique structural features. Similar compounds include:

  • Mthis compound

  • Propyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate

These compounds share the core pyrroloquinoline and sulfonyl-piperidine structure but differ in their alkyl ester groups, influencing their chemical reactivity and applications.

Done and dusted! What's next?

Properties

IUPAC Name

ethyl 1-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-2-26-19(23)15-4-3-8-20(12-15)27(24,25)16-10-13-5-6-17(22)21-9-7-14(11-16)18(13)21/h10-11,15H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUJEVYJMPLXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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